molecular formula C19H28O4Se B14438852 Acetic acid;7-methoxy-3,7-dimethyl-6-phenylselanyloct-1-yn-3-ol CAS No. 76436-83-4

Acetic acid;7-methoxy-3,7-dimethyl-6-phenylselanyloct-1-yn-3-ol

Cat. No.: B14438852
CAS No.: 76436-83-4
M. Wt: 399.4 g/mol
InChI Key: FEJHRIJDBXGQHW-UHFFFAOYSA-N
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Description

Acetic acid;7-methoxy-3,7-dimethyl-6-phenylselanyloct-1-yn-3-ol is a complex organic compound that features a unique combination of functional groups, including an acetic acid moiety, a methoxy group, and a phenylselanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;7-methoxy-3,7-dimethyl-6-phenylselanyloct-1-yn-3-ol typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the alkylation of a phenylselanyl compound with a suitable alkyne, followed by the introduction of the methoxy and acetic acid groups through subsequent reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;7-methoxy-3,7-dimethyl-6-phenylselanyloct-1-yn-3-ol can undergo various chemical reactions, including:

    Oxidation: The phenylselanyl group can be oxidized to form selenoxides or selenones.

    Reduction: The compound can be reduced to remove the phenylselanyl group, yielding a simpler alkyne derivative.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylselanyl group can yield selenoxides, while reduction can produce simpler alkyne derivatives.

Scientific Research Applications

Acetic acid;7-methoxy-3,7-dimethyl-6-phenylselanyloct-1-yn-3-ol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential therapeutic effects.

    Industry: Its reactivity and functional groups make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of acetic acid;7-methoxy-3,7-dimethyl-6-phenylselanyloct-1-yn-3-ol involves its interaction with specific molecular targets. The phenylselanyl group can participate in redox reactions, potentially affecting cellular oxidative stress pathways. The methoxy and acetic acid groups may influence the compound’s solubility and reactivity, facilitating its interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid;7-methoxy-3,7-dimethyl-6-phenylthiooct-1-yn-3-ol: Similar structure but with a sulfur atom instead of selenium.

    Acetic acid;7-methoxy-3,7-dimethyl-6-phenylsulfinyloct-1-yn-3-ol: Contains a sulfinyl group instead of a phenylselanyl group.

    Acetic acid;7-methoxy-3,7-dimethyl-6-phenylsulfonyl-oct-1-yn-3-ol: Features a sulfonyl group in place of the phenylselanyl group.

Uniqueness

The presence of the phenylselanyl group in acetic acid;7-methoxy-3,7-dimethyl-6-phenylselanyloct-1-yn-3-ol distinguishes it from similar compounds. Selenium-containing compounds often exhibit unique reactivity and biological activity compared to their sulfur analogs, making this compound particularly interesting for further study.

Properties

CAS No.

76436-83-4

Molecular Formula

C19H28O4Se

Molecular Weight

399.4 g/mol

IUPAC Name

acetic acid;7-methoxy-3,7-dimethyl-6-phenylselanyloct-1-yn-3-ol

InChI

InChI=1S/C17H24O2Se.C2H4O2/c1-6-17(4,18)13-12-15(16(2,3)19-5)20-14-10-8-7-9-11-14;1-2(3)4/h1,7-11,15,18H,12-13H2,2-5H3;1H3,(H,3,4)

InChI Key

FEJHRIJDBXGQHW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(C)(C(CCC(C)(C#C)O)[Se]C1=CC=CC=C1)OC

Origin of Product

United States

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